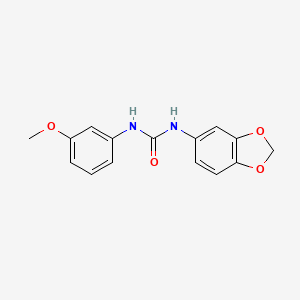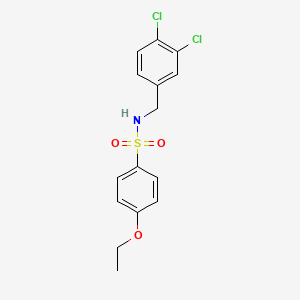![molecular formula C15H16ClNO2S B4281924 N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4281924.png)
N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorobenzyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2-chlorobenzylamine with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted sulfonamides.
Oxidation Reactions: The major products are aldehydes or carboxylic acids.
Reduction Reactions: The major products are amines or alcohols.
Applications De Recherche Scientifique
N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for the development of new antibiotics.
Medicine: The compound has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions. It has shown promise as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. It can also be used as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects. For example, the compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body. By inhibiting this enzyme, the compound can reduce the production of bicarbonate ions and increase the concentration of carbon dioxide in the blood, which can have therapeutic effects in conditions such as glaucoma and epilepsy.
Comparaison Avec Des Composés Similaires
N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-benzenesulfonamide: This compound lacks the ethyl group present in this compound. The presence of the ethyl group can affect the compound’s reactivity and biological activity.
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide: This compound has a methyl group instead of an ethyl group. The difference in the alkyl group can affect the compound’s solubility and reactivity.
N-(2-chlorobenzyl)-4-isopropylbenzenesulfonamide: This compound has an isopropyl group instead of an ethyl group. The bulkier isopropyl group can affect the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzyl group and the ethyl group can provide specific interactions with molecular targets, leading to unique biological effects.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-2-12-7-9-14(10-8-12)20(18,19)17-11-13-5-3-4-6-15(13)16/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGMRJMZKUSFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4281845.png)
![2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4281852.png)
![2-({2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4281855.png)



![4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B4281888.png)
![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4281900.png)
![N-[3-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4281903.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4281914.png)
![N-{1-[4-(propan-2-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4281916.png)
![5-BENZYL-2-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4281929.png)

![ethyl 2-{[(2-imino-6-nitro-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4281946.png)
